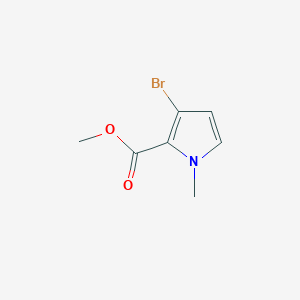

Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Description

Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is a brominated pyrrole derivative featuring a methyl ester group at the 2-position and a methyl substituent at the 1-position of the pyrrole ring. Pyrrole derivatives are critical in medicinal and materials chemistry due to their heterocyclic aromatic structure, which enables diverse reactivity and biological activity. Crystallographic tools like SHELX and ORTEP are often used to determine such compounds’ molecular geometries and intermolecular interactions.

Properties

Molecular Formula |

C7H8BrNO2 |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

methyl 3-bromo-1-methylpyrrole-2-carboxylate |

InChI |

InChI=1S/C7H8BrNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3 |

InChI Key |

CVFPFJUOVNZWDD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Methyl 1-Methyl-1H-Pyrrole-2-Carboxylate

The most direct route involves brominating methyl 1-methyl-1H-pyrrole-2-carboxylate. This method leverages the reactivity of the pyrrole ring’s α-position (position 3) for electrophilic substitution.

Reagents and Conditions :

-

Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂).

-

Solvents : Dichloromethane (DCM) or chloroform at temperatures between −20°C and 0°C to minimize side reactions.

-

Catalysts : Lewis acids like iron(III) chloride (FeCl₃) enhance regioselectivity for position 3.

Mechanism :

Electrophilic bromination proceeds via the generation of a bromonium ion, which attacks the electron-rich α-position of the pyrrole ring. The methyl and ester groups at positions 1 and 2 direct bromination to position 3 through steric and electronic effects.

Yield Optimization :

Methylation of 3-Bromo-1H-Pyrrole-2-Carboxylic Acid

An alternative approach involves introducing the methyl group after bromination. This method starts with 3-bromo-1H-pyrrole-2-carboxylic acid, which undergoes sequential methylation at the nitrogen and esterification.

Step 1: N-Methylation

-

Reagents : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

-

Conditions : Reflux in acetone or dimethylformamide (DMF) for 4–6 hours.

Step 2: Esterification

-

Reagents : Methanol (CH₃OH) and catalytic sulfuric acid (H₂SO₄).

-

Conditions : Reflux for 12–24 hours, achieving yields of 70–90%.

Challenges :

-

Competing O-methylation during esterification requires careful pH control.

-

Purification via column chromatography is often necessary to isolate the target compound.

Reaction Conditions and Optimization

Bromination Methods Comparison

The choice of brominating agent critically impacts efficiency and safety:

NBS is preferred for laboratory-scale synthesis due to its handling advantages, while Br₂ remains cost-effective for industrial applications.

Industrial-Scale Production

Continuous flow reactors have revolutionized the large-scale synthesis of brominated pyrroles:

-

Process Design :

-

Reactor Type : Microfluidic tubes with precise temperature control (−10°C to 25°C).

-

Residence Time : 2–5 minutes, reducing decomposition risks.

-

Automation : In-line NMR monitors reaction progress, enabling real-time adjustments.

-

-

Advantages :

Comparative Analysis of Synthetic Approaches

Cost and Scalability

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 3-substituted pyrrole derivatives.

Oxidation: Formation of pyrrole oxides.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Methods for Structural Comparison

Similarity assessments rely on computational algorithms (e.g., Tanimoto coefficients) that evaluate molecular fingerprints. However, scores vary with methodology; for example, the 0.76 similarity score for 5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid may prioritize functional groups over steric effects. Crystallographic software (SHELX, ORTEP) and validation tools (PLATON) ensure accurate structural determinations, critical for comparing bond lengths and angles.

Biological Activity

Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by the presence of a bromine atom at the 3-position of the pyrrole ring, which potentially enhances its biological activity. Pyrrole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Molecular Formula : C₆H₈BrN₁O₂

Molecular Weight : 206.04 g/mol

Structure : The compound features a bromine atom at the 3-position and a carboxylate group, which may influence its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit significant biological activities due to their structural characteristics. This compound's potential activities include:

- Antimicrobial Properties : Similar pyrrole compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Some studies suggest that pyrrole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Pyrroles have been associated with reduced inflammation in cellular models.

The mechanisms underlying the biological activities of this compound may involve:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways or cellular signaling.

- Cell Membrane Disruption : Alteration of cell membrane integrity in microbial cells.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Antimicrobial Activity

A study conducted on various pyrrole derivatives demonstrated that compounds similar to this compound exhibit significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

Anticancer Activity

In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in various cancer cell lines. For instance, a derivative with structural similarities demonstrated an IC50 value of less than 10 μM against breast cancer cells, suggesting strong anticancer potential .

Anti-inflammatory Effects

Research indicates that pyrrole derivatives can reduce pro-inflammatory cytokine levels in cell cultures. A specific study found that one derivative decreased TNF-alpha production by over 50% in lipopolysaccharide-stimulated macrophages .

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate?

Methodological Answer: The synthesis typically involves bromination of a methyl-substituted pyrrole precursor. A common approach includes:

- Bromination : Using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0°C to room temperature. This selectively introduces bromine at the 3-position .

- Esterification : Subsequent reaction with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C → RT, 2 h | ~71% | |

| Esterification | MeOH, H₂SO₄, reflux | ~85% |

Q. How is this compound characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester formation. For example, the methyl ester group typically appears as a singlet at ~3.8 ppm in H NMR .

- Mass Spectrometry : ESI-MS or LCMS to verify molecular weight (e.g., [M+1] peaks) .

- X-ray Diffraction : Single-crystal X-ray analysis (if crystallized) to resolve structural ambiguities. Space groups (e.g., P2/n) and bond angles are critical for validation .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound?

Methodological Answer: Common issues include:

- Disorder in Substituents : The bromine and methyl groups may exhibit positional disorder, requiring split-atom refinement in SHELXL .

- Twinning : High-symmetry space groups (e.g., monoclinic systems) may lead to twinning, addressed using HKLF5 data format in SHELX .

- Validation : Tools like PLATON or ADDSYM check for missed symmetry, while R values >5% suggest data quality issues .

Example Crystallographic Data:

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2/n | |

| R (I > 2σ) | 0.040 | |

| C—H⋯O Interactions | 2.5–3.0 Å |

Q. How can contradictions in biological activity data for this compound be resolved?

Methodological Answer: Contradictions often arise from:

- Purity Variability : Impurities from incomplete bromination (e.g., residual NBS) may skew assays. Validate purity via HPLC (>95%) and LCMS .

- Assay Specificity : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, FGFR inhibition should correlate across kinase profiling and cell proliferation assays .

- Solubility Effects : Poor solubility in DMSO can lead to false negatives. Optimize vehicle (e.g., PEG-400) and confirm compound stability via H NMR in buffer .

Q. What advanced functionalization strategies are applicable to this compound?

Methodological Answer: The bromine atom enables diverse transformations:

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) to introduce biaryl motifs .

- Nucleophilic Substitution : Replace Br with amines (e.g., piperazine, K₂CO₃, DMF, 100°C) for SAR studies .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) to dehalogenate and explore reduced analogs .

Reaction Optimization Table:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, dioxane, 80°C | ~60% | |

| Amine Substitution | Piperazine, K₂CO₃, DMF, 100°C, 12 h | ~45% |

Q. How is computational modeling employed to predict reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., bromine reactivity) .

- Docking Studies : Use AutoDock Vina to model interactions with targets like FGFR1. Validate with MD simulations (100 ns) to assess binding stability .

- QSAR Models : Train models on pyrrole derivatives to correlate substituents (e.g., Br, COOMe) with logP or IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.